5-Fluoro-2-methylbenzaldehyde

Catalog No.
S755853
CAS No.
22062-53-9
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylbenzaldehyde

CAS Number

22062-53-9

Product Name

5-Fluoro-2-methylbenzaldehyde

IUPAC Name

5-fluoro-2-methylbenzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3

InChI Key

MBOXPKNOGZJXPK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C=O

Canonical SMILES

CC1=C(C=C(C=C1)F)C=O

The exact mass of the compound 5-Fluoro-2-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-methylbenzaldehyde (CAS 22062-53-9) is a highly versatile, isomerically pure fluorinated aromatic building block utilized extensively in pharmaceutical and agrochemical synthesis. Featuring an ortho-methyl group and a meta-fluoro substituent relative to the aldehyde, this compound provides a unique steric and electronic profile essential for directed C-H activation, reductive aminations, and tandem cyclizations [1]. In industrial procurement, it is primarily sourced as a high-purity precursor for the construction of complex heterocycles, such as isoquinolines and indane-fused pyrrolidines, where the specific positioning of the fluorine atom dictates downstream metabolic stability and lipophilicity in target active pharmaceutical ingredients (APIs) [2].

Synthesis Building Block Fit

1 5-Fluoro-2-methyl substitution pattern for regioselective transformations
2 Ambient storage stability simplifies benchtop handling and logistics
3 Patent-documented intermediate for macrocyclic JAK2 inhibitor synthesis

Substituting 5-Fluoro-2-methylbenzaldehyde with non-fluorinated analogs (like 2-methylbenzaldehyde) or its positional isomers (such as 4-fluoro-2-methylbenzaldehyde) fundamentally alters reaction pathways and product distributions. The strong electron-withdrawing nature of the 5-fluoro group significantly impacts the acidity of the ortho-methyl protons and the electrophilicity of the carbonyl carbon [1]. In base-promoted tandem reactions, the presence of the fluorine atom can trigger competing benzyne elimination pathways, requiring specific optimization of base and temperature that would be unnecessary for non-fluorinated baselines [1]. Furthermore, in transition-metal-catalyzed C-H functionalizations, the 5-fluoro substituent acts as a critical directing and activating group, locking regioselectivity and driving yields to near-quantitative levels that cannot be achieved with generic unfluorinated tolualdehydes[2].

Substitution Risk

Regioisomer mismatch alters reactivity
2-Fluoro-6-methyl substitution places fluorine ortho to aldehyde, introducing steric and electronic effects that may shift nucleophilic addition pathways compared to the 5-fluoro-2-methyl pattern.
Storage condition divergence
Related regioisomer 2-fluoro-6-methylbenzaldehyde requires refrigeration (2–8°C) under argon, while the 5-fluoro-2-methyl analog is stable at ambient temperature, affecting workflow and cold-chain planning.
Methyl group position critical for exo-selectivity
The 2-methyl group ortho to the aldehyde enables exo-selective photoenolization/Diels–Alder reactivity; removing or relocating this methyl group may eliminate the desired stereochemical outcome.

Regioselectivity and Yield in Rh(III)-Catalyzed C-H Annulation

In the synthesis of indane-fused pyrrolidine-2,5-diones via Rh(III)-catalyzed tandem [3+2] cyclization with maleimides, the substitution pattern of the benzaldehyde precursor is critical. Studies demonstrate that 5-Fluoro-2-methylbenzaldehyde undergoes highly efficient annulation, delivering the target fused heterocycle in a 96% yield [1]. In contrast, using a non-fluorinated baseline such as m-tolualdehyde results in a poor 52% yield and problematic regioselectivity, as cyclization occurs at the less sterically hindered site rather than the desired position [1]. The 5-fluoro group synergizes with the ortho-methyl to lock the reaction pathway.

Evidence DimensionIsolated yield and regioselectivity in Rh(III)-catalyzed tandem [3+2] cyclization
Target Compound Data96% yield with high regiocontrol
Comparator Or Baselinem-Tolualdehyde (52% yield, poor regioselectivity)
Quantified Difference+44% absolute yield increase and elimination of regioisomer byproducts
Conditions[Cp*RhCl2]2 catalyst, AgNTf2, N-ethylmaleimide, 130 °C

Procuring this specific fluorinated precursor ensures near-quantitative yields and strict regiocontrol in complex C-H functionalization workflows, eliminating costly downstream isomer separation.

Regioisomer comparison
Reported
Target density 1.16 g/cm³ (20°C), ambient storage; comparator lacks published density, requires 2–8°C
Reported property specification supports procurement; comparator requires refrigeration logistics
Vendor datasheet values; verify for lot-specific requirements

Altered Reactivity in Base-Promoted Isoquinoline Synthesis

The incorporation of the 5-fluoro substituent fundamentally alters the compound's behavior in strongly basic tandem reactions compared to non-fluorinated analogs. During the base-promoted synthesis of isoquinolines via reaction with nitriles, 5-Fluoro-2-methylbenzaldehyde afforded the annulation product in a 36% yield, whereas the electron-rich 2,5-dimethylbenzaldehyde delivered a 90% yield under identical conditions [1]. This suppressed yield for the fluorinated target is driven by a competing elimination pathway that generates benzynes[1].

Evidence DimensionProduct yield in base-promoted tandem reaction with nitriles
Target Compound Data36% yield (due to competing benzyne formation)
Comparator Or Baseline2,5-Dimethylbenzaldehyde (90% yield)
Quantified Difference54% lower yield under standard basic conditions
ConditionsLiN(SiMe3)2 or Cs2CO3 base, 120 °C, 12 h

This data alerts process chemists that substituting a fluorinated analog into a standard base-promoted workflow requires immediate re-optimization (e.g., milder bases or alternative protecting groups) to mitigate benzyne-driven yield loss.

ADME prediction
Context-dependent
Consensus LogP 2.19, selective CYP1A2 inhibition; non-fluorinated analog LogP ~1.8, CYP profile uncharacterized
Computational differentiation suggests distinct metabolic stability context; class-level inference
Predicted values; experimental validation advised for lead optimization

Isomeric Purity for Reproducible Condensation Workflows

The industrial synthesis of fluorinated methylbenzaldehydes via the direct formylation of fluorotoluenes typically yields crude mixtures of positional isomers, frequently presenting as a 1:7 ratio of 2-fluoro-5-methylbenzaldehyde to 5-fluoro-2-methylbenzaldehyde [1]. When utilized in sensitive downstream transformations such as Knoevenagel or Aldol condensations, these isomeric impurities lead to intractable product mixtures and depressed isolated yields of the target API intermediates. Procuring pre-purified, >98% assay 5-Fluoro-2-methylbenzaldehyde is therefore a critical material selection requirement [1].

Evidence DimensionDownstream condensation yield and purity
Target Compound DataHigh-purity (>98%) 5-Fluoro-2-methylbenzaldehyde enables selective single-product condensation
Comparator Or BaselineCrude formylation mixtures (e.g., 1:7 isomer ratio)
Quantified DifferencePrevention of multi-component intractable mixtures during base-catalyzed condensations
ConditionsAldol or Knoevenagel condensation conditions (e.g., acetone/NaOH or amine catalysts)

Sourcing isomerically pure material directly bypasses the need for resource-intensive chromatographic separations prior to API intermediate synthesis.

Patent synthetic use
Reported
Explicitly named in CN-112321604-A for JAK2 inhibitor macrocycle; 5.00 g used with MeMgBr
Supports synthetic route confidence in kinase inhibitor programs
Patent precedent does not guarantee identical outcomes at other scales
DFT electronic structure
Cross-study comparable
B3LYP/6-311+G** optimized geometry, HOMO-LUMO gap, MEP map published
Enables in silico reactivity prediction for the specific substitution pattern
DFT parameters not equivalently available for all regioisomers

Precursor for Indane-Fused Heterocycles and Pyrrolidines

Driven by its exceptional 96% yield and strict regiocontrol in Rh(III)-catalyzed tandem [3+2] cyclizations, 5-Fluoro-2-methylbenzaldehyde is the optimal building block for synthesizing complex indane-fused pyrrolidine-2,5-diones [1]. These structural motifs are highly relevant in the development of novel neuroactive and anti-cancer pharmaceutical libraries.

Synthesis of Fluorinated Isoquinoline Alkaloid Analogs

Despite requiring customized basic conditions to avoid benzyne elimination, this compound remains a critical starting material for the tandem synthesis of fluorinated isoquinolines [2]. By optimizing the base and temperature profile, process chemists utilize this precursor to introduce metabolic stability (via the 5-fluoro group) into isoquinoline-based kinase inhibitors.

Reductive Amination for Hypoxia-Inducible Factor (HIF) Stabilizers

The compound's specific steric and electronic profile makes it a highly suitable electrophile for reductive amination sequences. It is frequently employed to generate fluorinated benzylamine derivatives, which serve as key structural components in the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands and HIF-1α stabilizers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Macrocyclic kinase inhibitor synthesis
Regioisomeric substitution pattern
Patent-documented route compatibility
CNS-penetrant lead optimization
Predicted BBB permeability and CYP1A2 selectivity
Experimental ADME confirmation
Computational reactivity modeling
DFT-validated electronic parameters
In silico vs. experimental correlation
Agrochemical intermediate development
Fluorine-methyl substitution synergy
Regioselective transformation yield

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Fluoro-2-methylbenzaldehyde

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